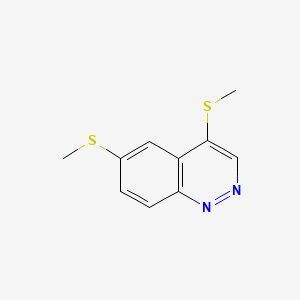

4,6-Bis(methylthio)cinnoline

Descripción

4,6-Bis(methylthio)cinnoline is a heterocyclic compound featuring a cinnoline core (a benzene fused to a pyridazine ring) substituted with methylthio (-SMe) groups at positions 4 and 4. These derivatives typically exhibit high hydrophobicity (e.g., XLogP3 = 7.7) and molecular weights exceeding 500 g/mol, making them subjects of interest in medicinal chemistry and materials science .

Propiedades

Número CAS |

6959-40-6 |

|---|---|

Fórmula molecular |

C10H10N2S2 |

Peso molecular |

222.3 g/mol |

Nombre IUPAC |

4,6-bis(methylsulfanyl)cinnoline |

InChI |

InChI=1S/C10H10N2S2/c1-13-7-3-4-9-8(5-7)10(14-2)6-11-12-9/h3-6H,1-2H3 |

Clave InChI |

KIMUPPDHGMAGHM-UHFFFAOYSA-N |

SMILES canónico |

CSC1=CC2=C(C=C1)N=NC=C2SC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4,6-Bis(methylthio)cinnoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2,4-dimethylthioaniline with suitable reagents. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

4,6-Bis(methylthio)cinnoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4,6-Bis(methylthio)cinnoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Research has shown that cinnoline derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Due to its biological activities, this compound is explored for its potential use in drug development.

Mecanismo De Acción

The mechanism of action of 4,6-Bis(methylthio)cinnoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparación Con Compuestos Similares

Key Findings and Implications

Structural Influence: Cinnoline derivatives exhibit higher molecular complexity and hydrophobicity compared to pyrimidine or dithiolone analogues, making them suitable for applications requiring lipid solubility (e.g., membrane-targeted drugs) .

Substituent Effects : Chlorine or fluorine substituents enhance stability and bioactivity, as seen in pesticidal pyrimidines and metabolites .

Actividad Biológica

4,6-Bis(methylthio)cinnoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, providing insights into its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

4,6-Bis(methylthio)cinnoline has the molecular formula C10H10N2S2 and a molecular weight of 222.3 g/mol. Its structure is characterized by two methylthio groups attached to a cinnoline ring system, which influences its reactivity and biological properties. The unique substitution pattern contributes to its potential pharmacological significance.

Anticancer Properties

Research indicates that 4,6-Bis(methylthio)cinnoline exhibits anticancer activity through various mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cell proliferation, potentially leading to tumor growth suppression. Preliminary studies suggest that it may interact with molecular targets such as kinases or transcription factors that regulate cell cycle progression.

- Cellular Mechanisms : The compound may modulate signaling pathways associated with apoptosis (programmed cell death) and autophagy, enhancing the sensitivity of cancer cells to chemotherapeutic agents. This modulation can lead to increased cell death in malignant cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer properties, 4,6-Bis(methylthio)cinnoline demonstrates antimicrobial effects:

- Antibacterial and Antifungal Properties : Compounds within the cinnoline family have shown antibacterial and antifungal activities. These properties are significant for developing new treatments against resistant strains of bacteria and fungi.

- Mechanism of Action : The antimicrobial effects are thought to arise from the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which can be beneficial in treating conditions characterized by chronic inflammation. This activity may be linked to its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparative Analysis

To understand the unique biological activity of 4,6-Bis(methylthio)cinnoline, it is useful to compare it with other related heterocyclic compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Quinazolines | Contains nitrogen at positions 1 and 3 | Anticancer and anti-inflammatory properties |

| Quinoxalines | Contains nitrogen at positions 1 and 4 | Antimicrobial and antiviral properties |

| 4,6-Bis(methylthio)cinnoline | Two methylthio groups on a cinnoline ring | Potential anticancer activity; antimicrobial effects |

The distinct substitution pattern of 4,6-Bis(methylthio)cinnoline differentiates it from quinazolines and quinoxalines, contributing to its unique biological profile.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of 4,6-Bis(methylthio)cinnoline through various experimental models:

- In Vitro Studies : Cell line assays have demonstrated that treatment with 4,6-Bis(methylthio)cinnoline results in significant reductions in cell viability in several cancer types, including breast and lung cancers. The compound was shown to induce apoptosis in a dose-dependent manner.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of 4,6-Bis(methylthio)cinnoline in tumor growth inhibition. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.